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molecular formula C14H15N3O2 B8372571 Methyl 6-(N-2-picolylaminomethyl)nicotinate

Methyl 6-(N-2-picolylaminomethyl)nicotinate

Cat. No. B8372571
M. Wt: 257.29 g/mol
InChI Key: ZKYCLPOOTUOIRA-UHFFFAOYSA-N
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Patent
US07098215B2

Procedure details

Commercially available methyl 6-methylnicotinate (2.5116 g) was dissolved in chloroform (50 ml), and N-bromosuccinimide (3.5682 g) and azoisobutylonitrile (290.4 mg) were added to the solution. The mixture was stirred for 22 hours at 70° C. After the reaction, the solvent was removed by distillation. The residue was purified by silica gel column chromatography (100 g, hexane/ethyl acetate=4/1) to obtain a crude product (1.0883 g) as a pale yellow solid. 280.7 mg of the solid (280.7 mg) was dissolved in DMF (5.6 ml), and potassium carbonate (168.5 mg) and 2-picolylamine (0.370 ml) were added. The mixture was stirred for 12 hours at room temperature. After the reaction, the solvent was removed by distillation. The residue was dissolved in chloroform, washed with distilled water, and dried over anhydrous sodium sulfate. The solvent was removed by distillation, and then the residue was purified by silica gel column chromatography (25 g, chloroform/methanol 25/1) to obtain the title compound (298.3 mg) as a pale yellow oil.
Quantity
2.5116 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5682 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
280.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Three
Quantity
168.5 mg
Type
reactant
Reaction Step Four
Quantity
0.37 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.BrN1C(=O)CCC1=O.C(=O)([O-])[O-].[K+].[K+].[N:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[CH2:32][NH2:33]>C(Cl)(Cl)Cl.CN(C=O)C>[N:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[CH2:32][NH:33][CH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5116 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.5682 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
solid
Quantity
280.7 mg
Type
reactant
Smiles
Name
Quantity
5.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
168.5 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.37 mL
Type
reactant
Smiles
N1=C(C=CC=C1)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 22 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (100 g, hexane/ethyl acetate=4/1)
CUSTOM
Type
CUSTOM
Details
to obtain a crude product (1.0883 g) as a pale yellow solid
STIRRING
Type
STIRRING
Details
The mixture was stirred for 12 hours at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (25 g, chloroform/methanol 25/1)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CNCC1=NC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 298.3 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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